molecular formula C12H16O3 B3290911 Methyl 4-(4-(hydroxymethyl)phenyl)butanoate CAS No. 868731-66-2

Methyl 4-(4-(hydroxymethyl)phenyl)butanoate

Cat. No. B3290911
Key on ui cas rn: 868731-66-2
M. Wt: 208.25 g/mol
InChI Key: JNGDIBUNIQTGOX-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CCC(=O)c1ccc(CO)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][OH:18].[CH3:1][O:2][C:3]([CH2:4][CH2:5][C:6](=[O:7])[c:8]1[cH:9][cH:10][c:11]([CH2:14][OH:15])[cH:12][cH:13]1)=[O:16]>>[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH2:6][c:8]1[cH:9][cH:10][c:11]([CH2:14][OH:15])[cH:12][cH:13]1)=[O:16]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COC(=O)CCC(=O)c1ccc(CO)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)CCC(=O)c1ccc(CO)cc1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCCc1ccc(CO)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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